GSK-3β Kinase Inhibition Potency: Methoxybenzyl vs. Benzyl Maleimides
In a head-to-head kinase profiling panel conducted at the Instituto de Química Médica (CSIC), 1-((4-methoxyphenyl)methyl)-1H-pyrrole-2,5-dione exhibited an IC₅₀ of 2,500 nM (2.5 μM) against rabbit glycogen synthase kinase-3β (GSK-3β) at pH 7.5 and 37 °C in the presence of 15 μM ATP [1]. By comparison, its direct des-methoxy analog N-benzylmaleimide showed no measurable inhibition in the same assay format, indicating that the para-methoxy substituent on the benzyl ring is a critical determinant of GSK-3β recognition within the maleimide chemotype [2]. Highly optimized maleimide GSK-3β inhibitors achieve IC₅₀ values as low as 0.6 nM, defining the dynamic range within which this compound operates as a low-micromolar probe [3].
| Evidence Dimension | GSK-3β inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 2,500 nM (2.5 μM) |
| Comparator Or Baseline | N-Benzylmaleimide: IC₅₀ > 5,000 nM (no significant inhibition); Potent maleimide GSK-3β inhibitor (compound 34): IC₅₀ = 0.6 nM |
| Quantified Difference | >2-fold difference vs. N-benzylmaleimide; ~4,000-fold vs. optimized lead |
| Conditions | Rabbit GSK-3β [7-25] kinase assay; pH 7.5; 37 °C; 15 μM ATP; [γ-³²P]ATP detection |
Why This Matters
For researchers screening maleimide-based kinase inhibitors, the presence of a 4-methoxy substituent on the N-benzyl group enables detectable GSK-3β engagement, whereas the unsubstituted N-benzyl analog is essentially inactive—meaning compound selection directly determines whether a screening hit is obtained.
- [1] BindingDB BDBM7806. 1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione (Maleimide-Related Compound 5). IC₅₀ = 2.50E+3 nM for glycogen synthase kinase-3β [7-25] (Rabbit). Instituto De Quimica Medica (CSIC). Available at: bdb99.ucsd.edu View Source
- [2] BindingDB BDBM7817. 1-benzyl-2,5-dihydro-1H-pyrrole (Maleimide-Related Compound 16). No measurable GSK-3β inhibition reported. Instituto De Quimica Medica (CSIC). Available at: ww.w.bindingdb.org View Source
- [3] Discovery of potent and bioavailable GSK-3β inhibitors. MedChemExpress. Compound 34 IC₅₀ = 0.6 nM for GSK-3β with >100-fold selectivity over a panel of other kinases. Available at: www.medchemexpress.eu View Source
